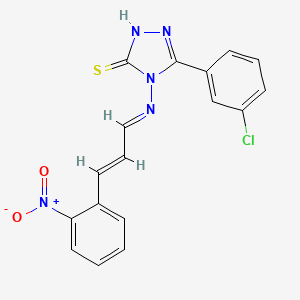
3-(3-Chlorophenyl)-4-((3-(2-nitrophenyl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chlorophenyl)-4-((3-(2-nitrophenyl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 3-(3-Chlorophenyl)-4-((3-(2-nitrophenyl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves multi-step reactions starting from readily available precursors. The synthetic route generally includes the following steps:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the triazole ring with a chlorophenyl group, often using chlorinating agents.
Attachment of the nitrophenylallylidene group: This is typically done through a condensation reaction between the triazole derivative and a nitrophenylallylidene precursor.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
3-(3-Chlorophenyl)-4-((3-(2-nitrophenyl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3-Chlorophenyl)-4-((3-(2-nitrophenyl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-4-((3-(2-nitrophenyl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The specific pathways involved depend on the biological context and the target cells or organisms.
Comparison with Similar Compounds
3-(3-Chlorophenyl)-4-((3-(2-nitrophenyl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione can be compared with other triazole derivatives, such as:
Fluconazole: A well-known antifungal agent that also contains a triazole ring.
Itraconazole: Another antifungal agent with a triazole structure, used to treat various fungal infections.
Voriconazole: A triazole antifungal used to treat serious fungal infections.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
478255-36-6 |
|---|---|
Molecular Formula |
C17H12ClN5O2S |
Molecular Weight |
385.8 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-4-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H12ClN5O2S/c18-14-8-3-6-13(11-14)16-20-21-17(26)22(16)19-10-4-7-12-5-1-2-9-15(12)23(24)25/h1-11H,(H,21,26)/b7-4+,19-10+ |
InChI Key |
RBABZRDQAHMXAM-XLWYYFMFSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[({[(5E)-5-benzylidene-4-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12050893.png)
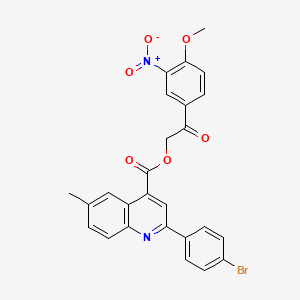


![Dimethyl 7-(3-nitrobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate](/img/structure/B12050916.png)

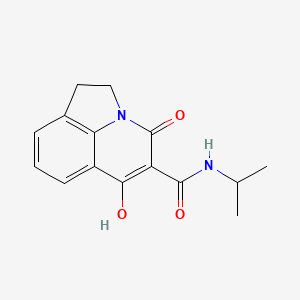
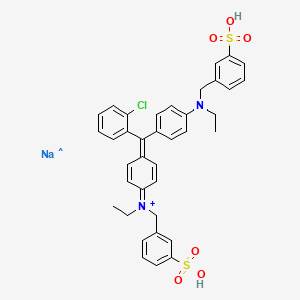
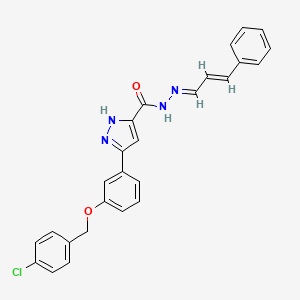
![Dimethyl 4-methyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B12050935.png)
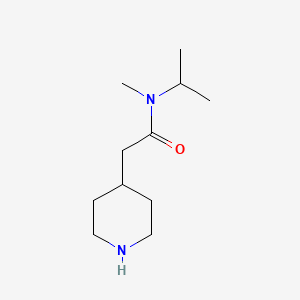
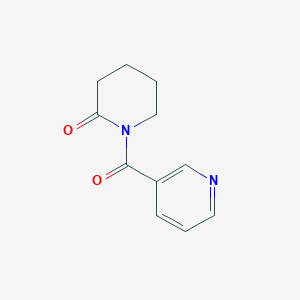
![N-benzyl-2-{[1-(2,5-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide](/img/structure/B12050956.png)

